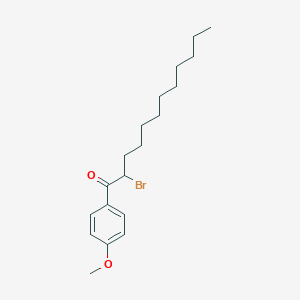
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is an organic compound with the molecular formula C19H29BrO2 and a molecular weight of 369.34 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the dodecanone chain and a methoxyphenyl group at the first position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one typically involves the bromination of 1-(4-methoxyphenyl)dodecan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The raw materials, including 1-(4-methoxyphenyl)dodecan-1-one and bromine, are fed into the reactor, and the reaction is monitored to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed:
Substitution: 2-Hydroxy-1-(4-methoxyphenyl)dodecan-1-one.
Reduction: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-ol.
Oxidation: 2-Bromo-1-(4-methoxyphenyl)dodecanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(4-hydroxyphenyl)dodecan-1-one
- 2-Bromo-1-(4-methylphenyl)dodecan-1-one
- 2-Bromo-1-(4-chlorophenyl)dodecan-1-one
Comparison: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring. The methoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .
Propriétés
Numéro CAS |
63424-84-0 |
|---|---|
Formule moléculaire |
C19H29BrO2 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
2-bromo-1-(4-methoxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29BrO2/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16/h12-15,18H,3-11H2,1-2H3 |
Clé InChI |
MSIVIFTUPKEESP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)
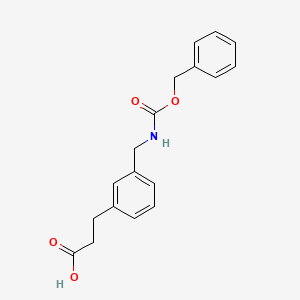
![4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13088897.png)
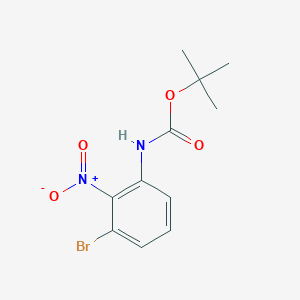
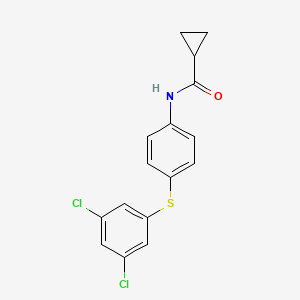
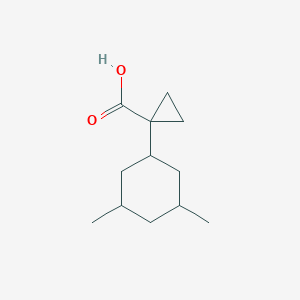
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13088913.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid](/img/structure/B13088915.png)
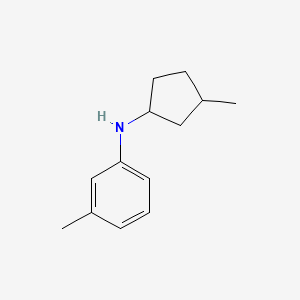
![1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
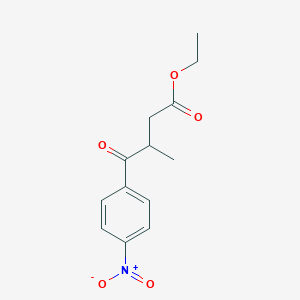
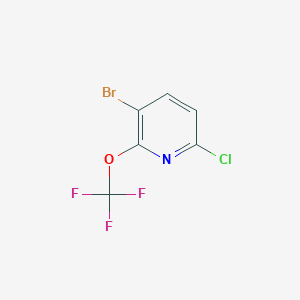
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13088935.png)
![4-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088936.png)
